molecular formula C17H21F2N3O B213547 N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Numéro de catalogue B213547
Poids moléculaire: 321.36 g/mol
Clé InChI: XYXZRUHHCPVAIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation. NF-κB is a transcription factor that plays a key role in regulating the immune response, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in a wide range of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mécanisme D'action

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. The inhibition of IκB phosphorylation and degradation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 prevents the activation of NF-κB and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to inhibit the expression of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and survivin. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit NF-κB activation, which allows for the study of the specific role of NF-κB in various cellular processes. One limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells and the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 in combination with other drugs or therapies. Additionally, the study of the molecular mechanisms of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 and its effects on cellular processes can provide insights into the regulation of NF-κB and its role in disease.

Méthodes De Synthèse

The synthesis of N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 involves a multi-step process that begins with the reaction of 4-sec-butylphenylboronic acid with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid to yield the corresponding boronic acid intermediate. The boronic acid intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromoacetamide to form N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082.

Applications De Recherche Scientifique

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of NF-κB activation by N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 11-7082 has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

Nom du produit

N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Formule moléculaire

C17H21F2N3O

Poids moléculaire

321.36 g/mol

Nom IUPAC

N-(4-butan-2-ylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C17H21F2N3O/c1-4-11(2)13-5-7-14(8-6-13)20-16(23)10-22-12(3)9-15(21-22)17(18)19/h5-9,11,17H,4,10H2,1-3H3,(H,20,23)

Clé InChI

XYXZRUHHCPVAIE-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

SMILES canonique

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C(F)F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.